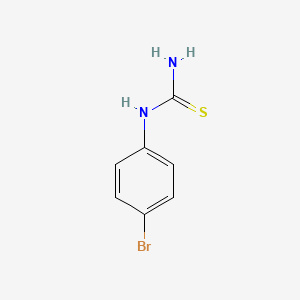
4-Bromophenylthiourea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-bromophenylthiourea and its derivatives involves various chemical reactions and processes. For example, the palladium-catalyzed isocyanide insertion in 2-bromophenylthioureas leads to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines, showcasing the compound's versatility in synthesis (Pandey, Bhowmik, & Batra, 2014).
Molecular Structure Analysis
The molecular structure of 4-bromophenylthiourea derivatives has been elucidated through various analytical techniques. For instance, X-ray crystallography studies on N′-Benzoyl-N-p-bromophenylthiourea reveal the cis and trans orientation of the bromophenyl and benzoyl groups across the thiourea C—N bonds, highlighting the structural features of these compounds (Yamin & Yusof, 2003).
Chemical Reactions and Properties
4-Bromophenylthiourea participates in various chemical reactions, demonstrating its reactivity and chemical properties. For example, the electron attachment to 4-bromobiphenyl molecules and the decay channels of its molecular anion were investigated, indicating the compound's potential in electron transfer processes (Asfandiarov et al., 2019).
Physical Properties Analysis
The physical properties of 4-bromophenylthiourea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study of these properties is essential for understanding the compound's behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties of 4-bromophenylthiourea, including its reactivity with various reagents, stability under different conditions, and interactions with other molecules, are key to its applications in chemical synthesis and material science. The ability of 4-bromophenylthiourea to participate in complex chemical reactions makes it a valuable compound for research and industrial applications.
For more in-depth information on the synthesis, molecular structure, and properties of 4-bromophenylthiourea and its derivatives, the following references provide valuable insights:
- (Pandey, Bhowmik, & Batra, 2014)
- (Yamin & Yusof, 2003)
- (Asfandiarov et al., 2019)
Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
4-Bromophenylthiourea derivatives have been used in the field of catalysis. A study demonstrated the isothiourea-catalyzed enantioselective addition of 4-nitrophenyl esters to iminium ions. This process involved the generation of 4-nitrophenoxide in situ from initial N-acylation of isothiourea by the 4-nitrophenyl ester, facilitating catalyst turnover. This study provided insights into the potential of 4-bromophenylthiourea derivatives in asymmetric synthesis (Arokianathar et al., 2018).
Synthesis of Imino-4H-benzo[d][1,3] Thiazin-2-amines
Another significant application is in the synthesis of specific compounds. A study focused on the palladium-catalyzed isocyanide insertion in 2-bromophenylthioureas leading to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines. This process highlighted the role of 4-bromophenylthiourea derivatives in facilitating C–S cross-coupling reactions (Pandey et al., 2014).
DNA Cleavage Agents
The derivatives of 4-bromophenylthiourea have also been investigated for their ability to cleave DNA. Studies have examined bromoacetophenone-based photonucleases, where 4'-bromoacetophenone derivatives, capable of generating monophenyl radicals, were used as photoinducible DNA cleaving agents. This application is significant in the field of molecular biology and genetic engineering (Wender & Jeon, 1999).
Growth-regulating Activity
Research has also delved into the growth-regulating activities of certain 4-bromophenylthiourea derivatives. A study explored the synthesis and the relationship between chemical structure and growth-regulating activity of new N-4-bromophenyl-N'-pyridylthioureas, noting their cytokinin activity and mechanism of action similar to N,N'-diphenylurea (Vassilev et al., 2003).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of 4-bromophenylthiourea derivatives have been a subject of study. For instance, research on acylthioureas including 4-bromophenylthiourea derivatives demonstrated significant interaction with bacterial cells and showed potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Inhibitory Activity in Drug Research
In the context of drug research, 4-bromophenylthiourea derivatives have been examined for their inhibitory potential against SARS-CoV-2 proteins. A comparative study of adamantly-isothiourea derivatives, including 4-bromobenzyl derivatives, evaluated their inhibitory potency against COVID-19 main protease, demonstrating their potential as drug candidates for COVID-19 treatment (Jovanovic et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-bromophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVQULNOKCOGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181055 | |
| Record name | N-p-Bromophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenylthiourea | |
CAS RN |
2646-30-2 | |
| Record name | N-(4-Bromophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-p-Bromophenylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromophenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-p-Bromophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-P-BROMOPHENYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NQV0N54T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid [4-[2-(4-sulfamoylanilino)-4-thiazolyl]phenyl] ester](/img/structure/B1224764.png)
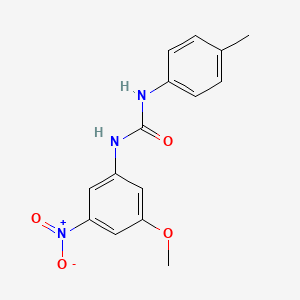
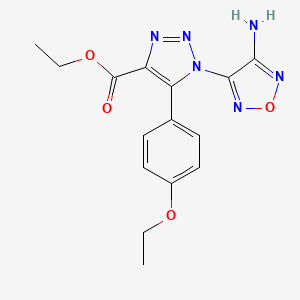
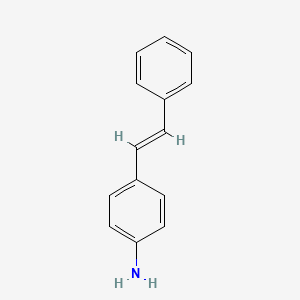
![N-cyclohexyl-2-[(8-methoxy-6-oxo-3-benzo[c][1]benzopyranyl)oxy]acetamide](/img/structure/B1224772.png)
![1-[5-(5-chloro-2-methylphenyl)-2-furanyl]-N-[4-(4-morpholinyl)phenyl]methanimine](/img/structure/B1224773.png)
![1-[3-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1224775.png)
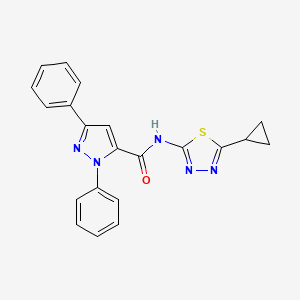
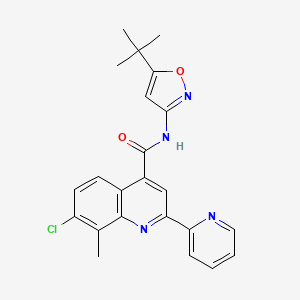
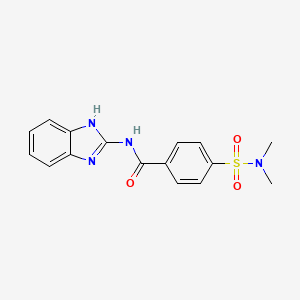
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1224784.png)
![5-[[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1224785.png)
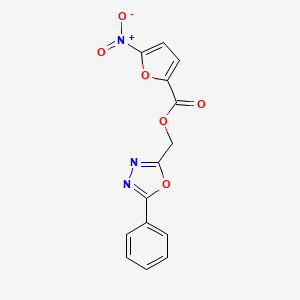
![(E)-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B1224787.png)